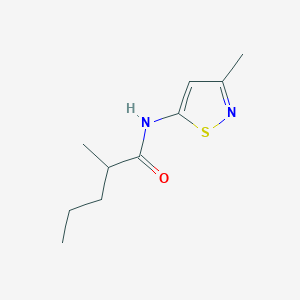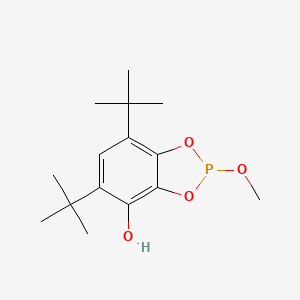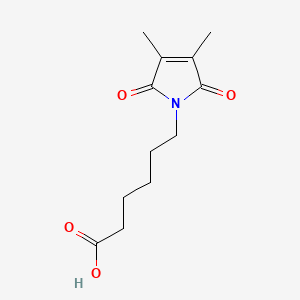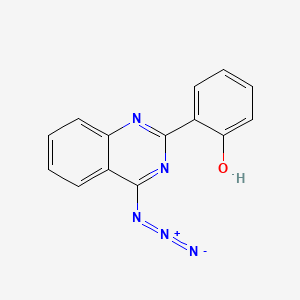
Trematol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trematol, also known as tramadol, is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This unique combination makes tramadol effective for a variety of pain conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tramadol typically involves the Mannich reaction, where a secondary amine reacts with formaldehyde and a phenol. The key steps include:
Mannich Reaction: The reaction of 3-methoxyphenol with formaldehyde and dimethylamine to form the Mannich base.
Grignard Reaction: The Mannich base is then subjected to a Grignard reaction with cyclohexanone to yield tramadol.
Industrial Production Methods: Industrial production of tramadol often involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Tramadol can undergo oxidation to form N-oxide derivatives.
Reduction: It can be reduced to form desmethyltramadol.
Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
O-desmethyltramadol: Formed through metabolic processes.
N-oxide derivatives: Formed through oxidation reactions.
科学研究应用
Tramadol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Widely used in pain management research, particularly for chronic pain conditions.
Industry: Used in the development of new analgesic formulations and delivery systems.
作用机制
Tramadol exerts its effects through a dual mechanism:
Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, altering the perception of pain.
Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
相似化合物的比较
Tapentadol: Similar to tramadol but with a higher potency and a different balance of opioid and norepinephrine reuptake inhibition.
Codeine: Another opioid analgesic, but with a higher potential for addiction and different metabolic pathways.
Gabapentin: An anticonvulsant with pain-relieving properties, but works through different mechanisms involving calcium channels.
Uniqueness of Tramadol: Tramadol’s unique combination of opioid receptor agonism and neurotransmitter reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a lower risk of addiction compared to traditional opioids.
属性
CAS 编号 |
64554-36-5 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(3S,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23-,24+,25-,27+,28+,29+,30-/m0/s1 |
InChI 键 |
VWYANPOOORUCFJ-SODLRXKTSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
规范 SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
